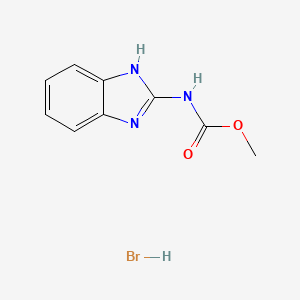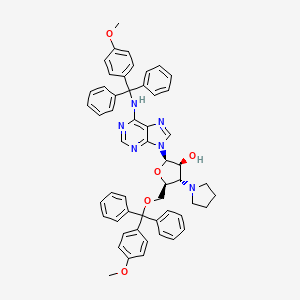![molecular formula C21H18N2O3S B12921825 N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide CAS No. 926283-46-7](/img/structure/B12921825.png)
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzoxazole ring may lead to the formation of benzoxazole-2,3-dione, while reduction may lead to the formation of benzoxazole-2-ylmethanol.
Aplicaciones Científicas De Investigación
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide involves its interaction with various molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition can lead to the death of bacterial or cancer cells. Additionally, benzoxazole derivatives can interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation and oxidative stress .
Comparación Con Compuestos Similares
N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide can be compared with other similar compounds, such as:
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride: This compound has similar structural features but lacks the biphenyl and sulfonamide groups.
N-[3-(Benzimidazol-2-ylamino)phenyl] compounds: These compounds have a benzimidazole ring instead of a benzoxazole ring and exhibit different biological activities.
N’-(1,3-Benzoxazol-2-yl) derivatives: These compounds have variations in the substituents on the benzoxazole ring, leading to differences in their chemical and biological properties.
The uniqueness of N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
926283-46-7 |
|---|---|
Fórmula molecular |
C21H18N2O3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-[2-(1,3-benzoxazol-2-yl)ethyl]-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,18-12-10-17(11-13-18)16-6-2-1-3-7-16)22-15-14-21-23-19-8-4-5-9-20(19)26-21/h1-13,22H,14-15H2 |
Clave InChI |
GEBABRHOKNGZIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)


![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)

![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)

![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)


